Odorranain-B1 antimicrobial peptide
CAS No.:
Cat. No.: VC3677449
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Origin and Discovery
Odorranain-B1 belongs to the frog skin active peptide (FSAP) family, specifically categorized within the Brevinin subfamily . The peptide was discovered during a comprehensive analysis of skin secretions from Odorrana hainanensis, a species endemic to Hainan Island, China. The isolation of Odorranain-B1 came as part of a broader investigation into novel antimicrobial peptides from amphibian sources, which have long been recognized as a rich reservoir of bioactive compounds .
The discovery of this peptide is particularly significant because it represents one of the many antimicrobial peptides that have evolved in relative isolation. Researchers have identified several cDNAs encoding antimicrobial peptide precursors from the skin-derived cDNA library of O. hainanensis, with Odorranain-B1 being among the mature peptides encoded by these genetic sequences .
Structural Characteristics
Physicochemical Properties
The detailed physicochemical properties of Odorranain-B1 provide insights into its biological functions and potential applications. Table 1 summarizes these properties:
Table 1: Physicochemical Properties of Odorranain-B1
Property | Value |
---|---|
Sequence | AALKGCWTKSIPPKPCFGKR |
Length | 20 amino acids |
Molecular Formula | C100H162N28O23S2 |
Molecular Weight | 2188.68 Da |
Isoelectric Point (pI) | 10.07 |
Net Charge | +5 |
Boman Index | -19.88 |
Structure | Cyclic with disulfide bond between Cys6 and Cys16 |
Absent Amino Acids | DEHMNQVY |
Common Amino Acids | K (Lysine) |
The peptide possesses a relatively high positive charge (+5), which likely facilitates its interaction with negatively charged bacterial membranes . The high isoelectric point (pI) of 10.07 indicates that the peptide carries a net positive charge at physiological pH, further enhancing its antimicrobial capabilities by promoting electrostatic interactions with microbial membranes .
Secondary Structure
Structural analyses suggest that Odorranain-B1 adopts a β-hairpin conformation, but interestingly, it lacks the typical stabilizing features such as additional intramolecular disulfide bonds, cation-π, or aromatic interactions generally observed in antimicrobial peptides with similar structures . The peptide contains approximately 5.9% helical content, with the remainder adopting non-helical conformations .
Biological Activities
Antimicrobial Properties
Odorranain-B1 exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Table 2 summarizes the minimum inhibitory concentrations (MICs) against various microorganisms:
Table 2: Antimicrobial Activity of Odorranain-B1
Target Organism | Classification | MIC (μg/ml) |
---|---|---|
Escherichia coli (ATCC25922) | Gram-negative bacterium | 3.21-5.83 |
Staphylococcus aureus (ATCC25923) | Gram-positive bacterium | 5.83 |
Bacillus subtilis | Gram-positive bacterium | 1.85 |
Bacillus dysenteria | Gram-positive bacterium | 1.84 |
Candida albicans (ATCC2002) | Fungus | 2.4 |
The peptide demonstrates particularly strong activity against Bacillus species, with MIC values lower than 2 μg/ml . Its effectiveness against Candida albicans also suggests potential antifungal applications.
Enzyme Inhibitory Activity
Beyond its antimicrobial properties, Odorranain-B1 displays significant trypsin inhibitory activity, attributed to the disulfide-bonded loop within its structure . This dual functionality makes Odorranain-B1 particularly interesting as both an antimicrobial agent and a potential regulator of proteolytic activity.
Comparative Analysis
Relationship to Other Odorranain Peptides
Odorranain-B1 belongs to a larger family of antimicrobial peptides isolated from the Odorrana genus. The odorranain family includes several members with diverse structures and activities. Within the Antimicrobial Peptide Database (APD), the odorranain family comprises approximately 31 members, making it one of the more substantial amphibian antimicrobial peptide families .
The odorranain-B subfamily appears distinct from other subgroups, such as odorranain-A or odorranain-N, in terms of sequence, structure, and possibly mechanism of action. For instance, odorranain-NR, another peptide from Odorrana grahami, consists of 23 amino acids with a different sequence (GLLSGILGAGKHIVCGLTGCAKA) and distinctive structural features compared to Odorranain-B1 .
Comparison with Other Amphibian Antimicrobial Peptides
In a cluster analysis of peptides with dual antimicrobial and wound-healing activities, Odorranain-B1 was categorized within Cluster 1, which predominantly contains peptides from mammals, plants, and amphibians. This cluster is characterized by a high frequency of leucine (Leu), isoleucine (Ile), and cysteine (Cys) residues, suggesting a predominance of hydrophobic interactions that potentially contribute to membrane-penetrating abilities .
Derivatives and Modified Variants
Research has led to the development of derivatives of Odorranain-B1 with modified properties. One notable derivative is ORB-C, which consists of the sequence CWTKSIPPKPC with a disulfide bridge. Interestingly, this derivative exhibits enhanced trypsin inhibition capability but has lost its antimicrobial activity, highlighting the structure-function relationship of different regions within the original peptide .
Another variant, identified as ORB1, is an N-terminal AA truncated form of Odorranain-B1, though detailed information about its specific properties and activities remains limited in the available literature .
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